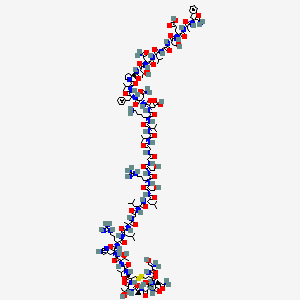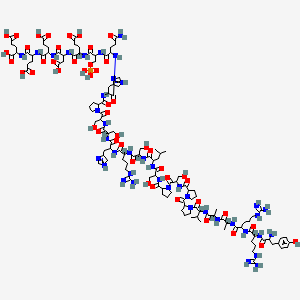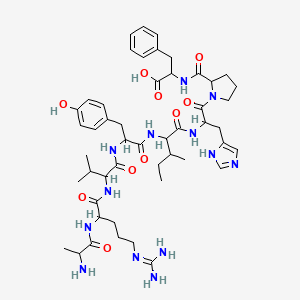
2-ヨード-5'-エチルカルボキサミドアデノシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-5’-ethylcarboxamido Adenosine: is a potent and selective adenosine receptor agonist. It is a derivative of adenosine, a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction. The compound has a molecular formula of C13H17IN6O5 and a molecular weight of 464.22 g/mol .
科学的研究の応用
2-Iodo-5’-ethylcarboxamido Adenosine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of adenosine receptor agonists and their interactions.
Biology: The compound is employed in research on cellular signaling pathways and receptor binding studies.
Medicine: It has potential therapeutic applications in the treatment of cardiovascular diseases and neurological disorders due to its role as an adenosine receptor agonist.
作用機序
Target of Action
The primary target of 2-Iodo-5’-ethylcarboxamido Adenosine is the adenosine receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand .
Mode of Action
2-Iodo-5’-ethylcarboxamido Adenosine is a potent and selective agonist of the adenosine receptor . As an agonist, it binds to the adenosine receptor and mimics the action of adenosine, leading to a cellular response .
Biochemical Pathways
The binding of 2-Iodo-5’-ethylcarboxamido Adenosine to the adenosine receptor can influence various biochemical pathways. For instance, adenosine receptors are known to be involved in the regulation of heart rate, muscle contraction, and neurotransmitter release . .
Result of Action
The molecular and cellular effects of 2-Iodo-5’-ethylcarboxamido Adenosine’s action would depend on the specific cell type and the state of the adenosine receptor pathway within those cells. Given its role as an adenosine receptor agonist, it could potentially influence cellular processes regulated by adenosine, such as inflammation, neurotransmission, and energy metabolism .
生化学分析
Biochemical Properties
2-Iodo-5’-ethylcarboxamido Adenosine is known to interact with adenosine receptors
Cellular Effects
As an adenosine receptor agonist, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an adenosine receptor agonist, it may exert its effects at the molecular level through binding interactions with adenosine receptors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5’-ethylcarboxamido Adenosine typically involves the iodination of adenosine derivatives followed by the introduction of the ethylcarboxamido group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The ethylcarboxamido group is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of 2-Iodo-5’-ethylcarboxamido Adenosine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in a controlled environment to prevent contamination and ensure consistency .
化学反応の分析
Types of Reactions: 2-Iodo-5’-ethylcarboxamido Adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the iodine atom or other functional groups.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted adenosine analogs .
類似化合物との比較
5’-N-Ethylcarboxamido Adenosine: Another adenosine receptor agonist with similar properties but lacking the iodine atom.
2-Chloro-5’-ethylcarboxamido Adenosine: Similar structure with a chlorine atom instead of iodine.
2-Bromo-5’-ethylcarboxamido Adenosine: Similar structure with a bromine atom instead of iodine.
Uniqueness: 2-Iodo-5’-ethylcarboxamido Adenosine is unique due to the presence of the iodine atom, which enhances its binding affinity and selectivity for adenosine receptors. This makes it a valuable tool in research and potential therapeutic applications .
特性
CAS番号 |
141018-29-3 |
|---|---|
分子式 |
C₁₂H₁₅IN₆O₄ |
分子量 |
434.19 |
同義語 |
1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide; _x000B_2-Iodo-NECA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)




